molecular formula C18H18N2O4 B5273481 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(propanoylamino)benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(propanoylamino)benzamide

Cat. No.: B5273481
M. Wt: 326.3 g/mol
InChI Key: MHNMXMYNCOKNRP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(propanoylamino)benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(propanoylamino)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: This step involves the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihaloalkane under basic conditions to form the benzodioxin ring.

    Amidation Reaction: The benzodioxin derivative is then subjected to an amidation reaction with 3-aminobenzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Propanoylation: The final step involves the propanoylation of the amide nitrogen using propanoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(propanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halo derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(propanoylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The benzodioxin ring and the amide moiety play crucial roles in its binding affinity and specificity. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(propanoylamino)benzamide can be compared with other similar compounds such as:

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(acetylamino)benzamide: Similar structure but with an acetyl group instead of a propanoyl group.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(butanoylamino)benzamide: Similar structure but with a butanoyl group instead of a propanoyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(propanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-17(21)19-13-5-3-4-12(10-13)18(22)20-14-6-7-15-16(11-14)24-9-8-23-15/h3-7,10-11H,2,8-9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNMXMYNCOKNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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